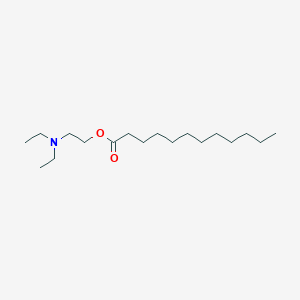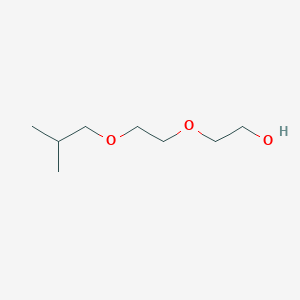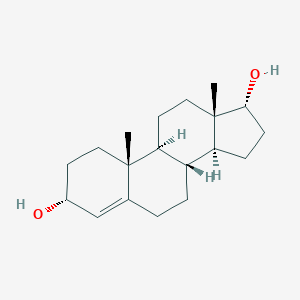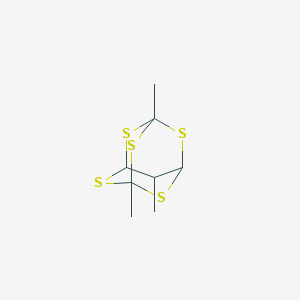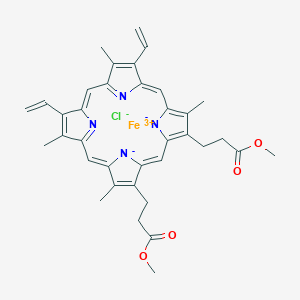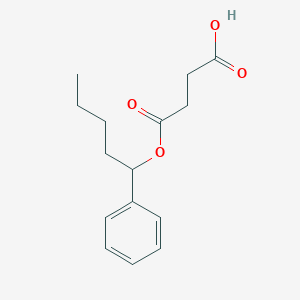
(1-Phenylpentyl) hydrogen succinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-Phenylpentyl) hydrogen succinate, also known as PP-1, is a chemical compound that belongs to the class of succinic acid derivatives. PP-1 has been widely studied for its potential applications in the field of medicine and biochemistry.
作用机制
The mechanism of action of (1-Phenylpentyl) hydrogen succinate is not fully understood. However, it has been suggested that (1-Phenylpentyl) hydrogen succinate exerts its effects through the modulation of various signaling pathways in the body, including the NF-κB and Nrf2 pathways. (1-Phenylpentyl) hydrogen succinate has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and cyclooxygenase-2, which are involved in the progression of various diseases.
生化和生理效应
(1-Phenylpentyl) hydrogen succinate has been shown to exhibit a variety of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, as well as to improve cognitive function in animal models of Alzheimer's disease. (1-Phenylpentyl) hydrogen succinate has also been shown to reduce the growth and proliferation of cancer cells, as well as to improve cardiovascular function.
实验室实验的优点和局限性
(1-Phenylpentyl) hydrogen succinate has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it exhibits a wide range of biological activities. However, (1-Phenylpentyl) hydrogen succinate also has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.
未来方向
There are several future directions for the study of (1-Phenylpentyl) hydrogen succinate. One potential area of research is the development of more efficient synthesis methods for (1-Phenylpentyl) hydrogen succinate, as well as the optimization of its biological activity. Another area of research is the investigation of the potential use of (1-Phenylpentyl) hydrogen succinate in the treatment of other diseases, such as diabetes and inflammatory bowel disease. Additionally, further studies are needed to fully elucidate the mechanism of action of (1-Phenylpentyl) hydrogen succinate and its potential side effects.
合成方法
(1-Phenylpentyl) hydrogen succinate can be synthesized through a multi-step process that involves the reaction of 1-phenylpentan-1-ol with succinic anhydride in the presence of a catalyst. The resulting product is then purified through a series of chromatographic techniques to obtain pure (1-Phenylpentyl) hydrogen succinate.
科学研究应用
(1-Phenylpentyl) hydrogen succinate has been extensively studied for its potential applications in the field of medicine and biochemistry. It has been shown to exhibit anti-inflammatory, antioxidant, and neuroprotective properties. (1-Phenylpentyl) hydrogen succinate has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, as well as in the treatment of cancer and cardiovascular diseases.
属性
CAS 编号 |
135-36-4 |
|---|---|
产品名称 |
(1-Phenylpentyl) hydrogen succinate |
分子式 |
C15H20O4 |
分子量 |
264.32 g/mol |
IUPAC 名称 |
4-oxo-4-(1-phenylpentoxy)butanoic acid |
InChI |
InChI=1S/C15H20O4/c1-2-3-9-13(12-7-5-4-6-8-12)19-15(18)11-10-14(16)17/h4-8,13H,2-3,9-11H2,1H3,(H,16,17) |
InChI 键 |
NIACDRXJTWKKRD-UHFFFAOYSA-N |
SMILES |
CCCCC(C1=CC=CC=C1)OC(=O)CCC(=O)O |
规范 SMILES |
CCCCC(C1=CC=CC=C1)OC(=O)CCC(=O)O |
其他 CAS 编号 |
135-36-4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



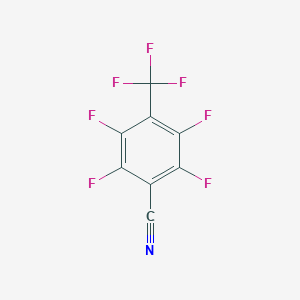
![2-[(4-Chlorophenyl)sulfanylmethyl]isoindole-1,3-dione](/img/structure/B90684.png)
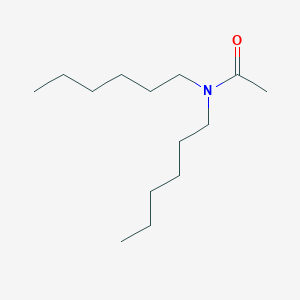
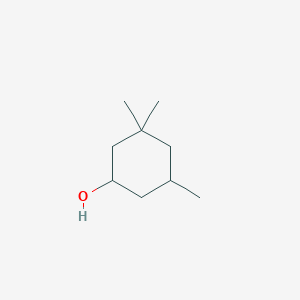
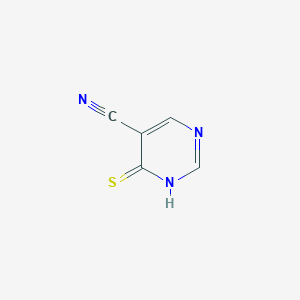
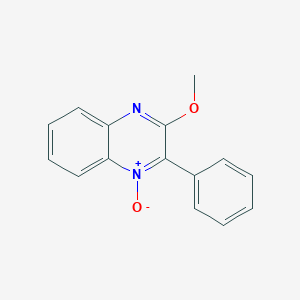
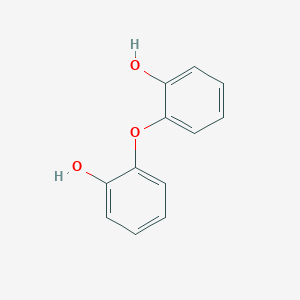
![1-[2-(Hydroxymethyl)piperidin-1-yl]ethan-1-one](/img/structure/B90696.png)
